[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide
Description
This compound features a spirocyclic framework integrating imidazo[4,5-c]pyridine and piperidine moieties, with a [4-(tert-butyl)phenyl]carboxamide substituent. Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as seen in analogous compounds . The tert-butyl group may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
Molecular Formula |
C23H31N5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide |
InChI |
InChI=1S/C23H31N5O2/c1-22(2,3)17-6-4-16(5-7-17)21(30)24-14-19(29)28-12-9-23(10-13-28)20-18(8-11-27-23)25-15-26-20/h4-7,15,27H,8-14H2,1-3H3,(H,24,30)(H,25,26) |
InChI Key |
SCILONSZOSKULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Coupling reactions: The final step involves coupling the spirocyclic intermediate with the phenyl ring and carboxamide group under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. Below is a comprehensive exploration of its applications, supported by relevant data tables and case studies.
Structural Representation
The compound features a tert-butyl group, a phenyl ring, and a complex spirocyclic structure that contributes to its biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure allows it to interact with multiple biological targets.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the carboxamide group enhance its potency against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacology
The spirocyclic structure has implications for neuropharmacological applications, particularly in treating neurological disorders.
Case Study: Neuroprotective Effects
Research indicates that compounds with similar structural motifs can provide neuroprotective effects by modulating neurotransmitter systems:
- Findings : In vitro studies suggest that these compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .
Synthetic Methodologies
The synthesis of this compound is noteworthy for its application in developing novel synthetic pathways in organic chemistry.
Synthetic Route
A notable synthetic route involves the Ugi reaction, which allows for the formation of complex structures from simple precursors:
- Procedure : The Ugi four-component reaction has been utilized to synthesize derivatives of this compound efficiently, demonstrating its utility in generating diverse chemical libraries .
Table 1: Biological Activities of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotective | Protects neurons from apoptosis | |
| Synthetic Utility | Efficient synthesis via Ugi reaction |
Mechanism of Action
The mechanism of action of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Spirocyclic vs. Non-Spirocyclic Analogues
- Substituted 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines (): These compounds share a bicyclic tetrahydro-pyridine backbone but replace the imidazole ring with isoxazole.
- Pyrimido[4,5-d]pyrimidinones (): These feature fused pyrimidine rings instead of spiro systems. Their planar structure may limit interactions with three-dimensional binding pockets, contrasting with the spiro compound’s stereochemical complexity.
Functional Group Analogues
- N-(2-(tert-Butyl)phenyl)-Piperidine Carboxamides () : Compound 19 shares the tert-butylphenylcarboxamide group but lacks the spiroimidazo-pyridine core. This difference highlights the target compound’s unique balance of lipophilicity (from tert-butyl) and structural complexity.
- Sulfonamide-Pyrimidine Derivatives () : Compounds like 218430-29-6 incorporate sulfonamide and oxazolidine groups. The target compound’s carboxamide may offer similar hydrogen-bonding capacity but with distinct spatial orientation due to the spiro system.
Physicochemical and Pharmacological Properties
Molecular Properties
- Solubility : The tert-butyl group may reduce aqueous solubility compared to polar derivatives like sulfonamides (), necessitating formulation adjustments .
Biological Activity
The compound [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of spirocyclic structures and the introduction of functional groups. The general synthetic route includes:
- Formation of Spiro Compounds : Utilizing starting materials such as 2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine] and piperidine derivatives.
- Functionalization : Introducing the tert-butyl group and other substituents to enhance solubility and biological activity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at GPCRs, influencing downstream signaling cascades such as cyclic AMP production and calcium signaling .
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide exhibit significant antimicrobial properties. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Minimal inhibition |
Cytotoxicity
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%:
Case Studies
Several case studies have been published regarding the biological effects of related compounds:
- Study on GPCR Modulation : A study explored how spirocyclic compounds similar to this carboxamide influenced GPCR-mediated signaling pathways in neuronal cells. The results indicated enhanced neuronal survival under stress conditions due to receptor modulation .
- Anticancer Activity : Another research focused on the anticancer properties of related structures showed that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
